molecular formula C9H14BrNS B14653996 2-(Benzylthio)ethylamine hydrobromide CAS No. 41243-92-9

2-(Benzylthio)ethylamine hydrobromide

Cat. No.: B14653996
CAS No.: 41243-92-9
M. Wt: 248.19 g/mol
InChI Key: ZHCHPZVVBASXMQ-UHFFFAOYSA-N
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Description

2-(Benzylthio)ethylamine hydrobromide is an organic compound that features a benzylthio group attached to an ethylamine backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)ethylamine hydrobromide typically involves the reaction of 2-bromoethylamine hydrobromide with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

BrCH2CH2NH2HBr+C6H5CH2SHC6H5CH2SCH2CH2NH2HBr+NaBr+H2O\text{BrCH}_2\text{CH}_2\text{NH}_2 \cdot \text{HBr} + \text{C}_6\text{H}_5\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CH}_2\text{NH}_2 \cdot \text{HBr} + \text{NaBr} + \text{H}_2\text{O} BrCH2​CH2​NH2​⋅HBr+C6​H5​CH2​SH→C6​H5​CH2​SCH2​CH2​NH2​⋅HBr+NaBr+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)ethylamine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Alkyl halides, such as methyl iodide, in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Secondary and tertiary amines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine.

Scientific Research Applications

2-(Benzylthio)ethylamine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

    Medicine: Potential use in the development of therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)ethylamine hydrobromide involves its interaction with various molecular targets, such as enzymes and receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The ethylamine backbone can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    S-Benzylcysteamine hydrochloride: Similar structure with a cysteamine backbone.

    2-Bromoethylamine hydrobromide: Precursor in the synthesis of 2-(Benzylthio)ethylamine hydrobromide.

    2-(Boc-amino)ethyl bromide: Another ethylamine derivative with a different protecting group.

Uniqueness

This compound is unique due to its combination of a benzylthio group and an ethylamine backbone, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and interact with biological targets makes it a valuable tool in research and industrial applications.

Properties

CAS No.

41243-92-9

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

2-benzylsulfanylethanamine;hydrobromide

InChI

InChI=1S/C9H13NS.BrH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H

InChI Key

ZHCHPZVVBASXMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCN.Br

Origin of Product

United States

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